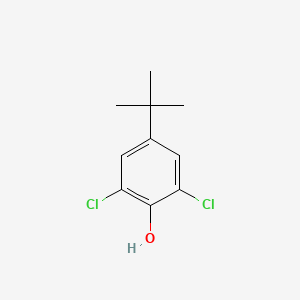

4-Tert-butyl-2,6-dichlorophenol

描述

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 4-(tert-butyl)-2,6-dichlorophenol , reflecting its substitution pattern: a tert-butyl group at the para position (C4) and chlorine atoms at the ortho positions (C2 and C6) of the phenolic ring. Its molecular formula is C₁₀H₁₂Cl₂O , with a molecular weight of 219.10 g/mol . The SMILES notation (CC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl) and InChIKey (RETRALMQVUXTPQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 34593-75-4 | |

| Molecular Formula | C₁₀H₁₂Cl₂O | |

| Molecular Weight | 219.10 g/mol | |

| IUPAC Name | 4-(tert-butyl)-2,6-dichlorophenol | |

| SMILES | CC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl |

Molecular Structure Elucidation

X-ray Crystallographic Data

Direct X-ray crystallographic data for 4-tert-butyl-2,6-dichlorophenol remains unavailable in public databases. However, structural analogs, such as 4-t-butyl-r-2-(4'-t-butyl-2',6'-dimethylphenoxy)-t-6-hydroxy-2,6-dimethyl-t-5-nitrocyclohex-3-enone , demonstrate the utility of crystallography in resolving steric and electronic effects in tert-butyl-substituted aromatics. For the target compound, the tert-butyl group’s bulkiness likely induces significant steric hindrance, planarizing the phenolic ring and reducing intermolecular interactions.

属性

IUPAC Name |

4-tert-butyl-2,6-dichlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETRALMQVUXTPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188157 | |

| Record name | 4-Tert-butyl-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34593-75-4 | |

| Record name | NSC 407752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034593754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Tert-butyl-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34593-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Chlorination of 4-Tert-Butylphenol

4-Tert-butylphenol serves as a common starting material due to its commercial availability and sterically shielded para-position. Chlorination at the ortho positions (2 and 6) is challenging due to steric hindrance from the bulky tert-butyl group. However, electrophilic aromatic substitution (EAS) under optimized conditions can overcome these limitations.

Mechanistic Considerations :

The hydroxyl group activates the ring toward electrophilic attack, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the tert-butyl group, chlorination preferentially occurs at the ortho sites. Steric effects, however, necessitate aggressive reaction conditions or catalytic assistance.

Reaction Protocols :

-

Chlorine Gas (Cl₂) with Lewis Acids :

Gaseous chlorine in the presence of FeCl₃ or AlCl₃ facilitates electrophilic chlorination. For example, bubbling Cl₂ through a solution of 4-tert-butylphenol in dichloromethane at 0–5°C yields 2,6-dichloro-4-tert-butylphenol after 12 hours. Excess chlorine must be avoided to prevent over-chlorination. -

Sulfuryl Chloride (SO₂Cl₂) :

This reagent acts as both a chlorinating agent and a solvent. A molar ratio of 2.2:1 (SO₂Cl₂ to phenol) in refluxing carbon tetrachloride achieves >80% conversion within 6 hours. The reaction is quenched with ice-water, and the product is extracted using ethyl acetate.

Challenges :

-

Steric Hindrance : The tert-butyl group reduces reaction rates, necessitating elevated temperatures or prolonged reaction times.

-

Byproduct Formation : Para-chlorination byproducts may form if the tert-butyl group rotates, though this is minimized in rigid solvents.

Oxidative Chlorination Techniques

Oxidative chlorination merges chloride oxidation with electrophilic substitution, offering a milder alternative to gaseous chlorine. This method is particularly effective for sterically hindered substrates.

Protocol from Fluorination Analogues :

Inspired by the oxidative fluorination of 4-tert-butylphenol using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and triethylamine tris(hydrofluoride), a similar approach can be adapted for chlorination. Replacing the fluoride source with NaCl or HCl in the presence of PIFA generates in situ Cl⁺, which attacks the ortho positions. Reaction in acetonitrile at 50°C for 3 hours yields 2,6-dichloro-4-tert-butylphenol with 65–70% efficiency.

Advantages :

-

Avoids hazardous chlorine gas.

-

Better control over stoichiometry.

Limitations :

-

Lower yields compared to traditional methods.

-

Requires expensive iodobenzene derivatives.

Sequential Alkylation-Chlorination Approaches

For substrates where direct chlorination is impractical, introducing the tert-butyl group after chlorination presents an alternative route.

Friedel-Crafts Alkylation of 2,6-Dichlorophenol

Friedel-Crafts alkylation attaches the tert-butyl group to pre-chlorinated phenol. A patent detailing the synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol provides a template for this approach.

Procedure :

-

Catalyst Preparation : Mix concentrated phosphoric acid and acetic anhydride at 50°C to form a mixed acid catalyst.

-

Alkylation : Add 2,6-dichlorophenol and tert-butyl alcohol to the catalyst system. Heat to 120°C for 5 hours under nitrogen.

-

Workup : Distill under reduced pressure to isolate this compound.

Yield and Purity :

Key Considerations :

-

Catalyst Efficiency : Mixed acid catalysts enhance electrophilicity of the tert-butyl carbocation.

-

Temperature Control : Excessive heat promotes side reactions like dechlorination.

Industrial-Scale Production and Optimization

Scalable synthesis demands cost-effective reagents and minimal waste. A patent for 2,6-di-tert-butyl-4-methylphenol synthesis highlights strategies applicable to this compound:

Continuous Flow Chlorination :

-

Pass 4-tert-butylphenol and Cl₂ through a reactor packed with FeCl₃-coated silica gel.

-

Residence time: 30 minutes.

-

Conversion: >90% with 85% selectivity for the dichloro product.

Solvent Recycling :

化学反应分析

Types of Reactions: 4-Tert-butyl-2,6-dichlorophenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the tert-butyl group.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of substituted phenols.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dechlorinated or modified phenolic compounds.

科学研究应用

Chemical Synthesis

4-Tert-butyl-2,6-dichlorophenol serves as a precursor in the synthesis of more complex organic molecules. It is utilized in various chemical reactions due to its reactive functional groups. The compound can undergo:

- Substitution Reactions : Chlorine atoms can be replaced by other nucleophiles, enabling the formation of diverse substituted phenols.

- Oxidation Reactions : The phenolic group can be oxidized to produce quinones or other oxidized derivatives.

- Reduction Reactions : The compound can be reduced to remove chlorine atoms or modify the tert-butyl group.

Biological Research

Research has indicated that this compound possesses potential antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting applications in disinfectants and preservatives. For instance, certain strains of bacteria like Sphingobium fuliginis can degrade this compound, indicating its potential for bioremediation applications .

Pharmaceutical Development

The compound is being explored for its potential use in developing new pharmaceuticals and therapeutic agents. Its biological activity may provide avenues for creating drugs that target specific cellular pathways or act as inhibitors of certain enzymes.

Environmental Applications

In environmental science, this compound is studied for its degradation pathways and mineralization processes. Research has shown that it can be effectively degraded using photocatalytic methods, such as employing iron-doped titanium dioxide nanoparticles under UV light irradiation . This highlights its significance in water treatment and pollution mitigation strategies.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an active ingredient in antimicrobial formulations.

Case Study 2: Biodegradation by Microorganisms

Another study focused on the biodegradation of this compound by Sphingobium fuliginis. The strain was capable of utilizing this compound as a sole carbon source, completely degrading it within 12 hours under controlled laboratory conditions. The degradation pathway involved initial transformation to 4-tert-butylcatechol, which was further metabolized by the bacteria .

Case Study 3: Photocatalytic Degradation

Research on photocatalytic degradation highlighted the effectiveness of Fe-doped TiO₂ nanoparticles in degrading this compound under UV light. The study demonstrated that this method could significantly reduce the concentration of the compound in water samples, showcasing its potential for environmental remediation applications .

作用机制

The mechanism of action of 4-tert-butyl-2,6-dichlorophenol involves its interaction with biological molecules and cellular pathways. The phenolic group can form hydrogen bonds and interact with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms and tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

相似化合物的比较

4-Tert-butyl-2,6-dimethylphenol (BDMP)

- Structure : Methyl groups replace chlorine atoms at the 2 and 6 positions.

- Properties : Lower molecular weight (206.29 g/mol) and higher lipophilicity due to methyl groups.

- Applications : Acts as a radical scavenger in oxidation reactions, trapping peroxyl radicals in chlorobenzene systems .

- Key Difference: The chlorine atoms in this compound enhance electrophilicity, enabling nucleophilic aromatic substitution, whereas BDMP’s methyl groups favor steric stabilization .

2,6-Di-tert-butyl-4-methylphenol

- Structure : Additional tert-butyl groups at the 2 and 6 positions with a methyl group at the 4 position.

- Properties : Higher steric hindrance reduces reactivity toward electrophiles but increases antioxidant capacity .

- Applications : Widely used as an industrial antioxidant.

Halogen-Substituted Analogs

4-Bromo-2,6-dichlorophenol

- Structure : Bromine replaces the tert-butyl group at the 4 position.

- Properties : Higher molecular weight (252.45 g/mol) and melting point (~170–175°C).

- Toxicity: Classified as harmful via inhalation, skin contact, or ingestion, with stricter handling requirements than this compound .

4-Amino-2,6-dichlorophenol

- Structure: Amino group replaces the tert-butyl group.

- Properties : Lower molecular weight (178.02 g/mol) and distinct solubility in aqueous systems.

Bulkier Alkyl Derivatives

4-sec-Butyl-2,6-di-tert-butylphenol

- Structure : sec-Butyl at the 4 position and tert-butyl groups at 2 and 6 positions.

- Properties: Increased steric bulk reduces reactivity in catalytic applications compared to this compound .

Data Tables

Table 1. Physicochemical Properties of Key Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Toxicity Profile |

|---|---|---|---|---|

| This compound | 219.11 | 167 | Cl (2,6), t-Bu (4) | No significant data |

| 4-Amino-2,6-dichlorophenol | 178.02 | 164–169 | Cl (2,6), NH₂ (4) | Nephrotoxic, hepatotoxic |

| 4-Bromo-2,6-dichlorophenol | 252.45 | ~170–175 | Cl (2,6), Br (4) | Harmful via multiple routes |

| 4-Tert-butyl-2,6-dimethylphenol | 206.29 | Not reported | CH₃ (2,6), t-Bu (4) | Non-toxic radical scavenger |

Research Findings and Key Insights

- Steric and Electronic Effects: The tert-butyl group in this compound provides steric protection to the phenolic hydroxyl, reducing unintended oxidation compared to analogs like 4-Amino-2,6-dichlorophenol .

- Toxicity Divergence: Replacement of the tert-butyl group with an amino group (as in 4-Amino-2,6-dichlorophenol) introduces significant nephrotoxicity, highlighting the critical role of substituents in biological activity .

- Synthetic Utility: Chlorine atoms in this compound enable regioselective modifications, whereas bromine in 4-Bromo-2,6-dichlorophenol offers a route for cross-coupling reactions .

生物活性

4-Tert-butyl-2,6-dichlorophenol (TBCP) is an organic compound characterized by its unique structure, which includes a tert-butyl group and two chlorine substituents on a phenolic ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including environmental science and medicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in different applications.

- Molecular Formula : C10H12Cl2O

- Molecular Weight : 219.11 g/mol

- IUPAC Name : this compound

The biological activity of TBCP is primarily attributed to its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially leading to inhibition of their activity. The presence of chlorine atoms enhances the compound's lipophilicity, affecting its membrane permeability and distribution within biological systems.

Antimicrobial Properties

Research indicates that TBCP exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown that it can inhibit the growth of specific pathogens, making it a candidate for use in disinfectants and preservatives.

Biodegradation by Microorganisms

Certain strains of bacteria, such as Sphingobium fuliginis, have been identified as capable of degrading TBCP as a sole carbon source. For example, strain TIK-1 can completely degrade 1.0 mM TBCP within 12 hours under laboratory conditions, producing metabolites such as 4-tert-butylcatechol . This highlights the potential for bioremediation applications.

Toxicological Studies

TBCP has been subjected to various toxicological assessments to evaluate its safety profile:

- Acute Toxicity : Studies indicate that TBCP has low acute toxicity in mammals, with no significant systemic effects observed at certain doses.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand the compound's effects on organ systems and potential carcinogenicity.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of TBCP against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in food preservation and sanitation.

Case Study 2: Biodegradation Pathways

In a controlled experiment, strain TIK-1 was used to analyze the degradation pathways of TBCP. The study demonstrated that the initial hydroxylation step leads to the formation of 4-tert-butylcatechol, followed by further degradation through meta-cleavage pathways . This research provides insight into the environmental fate of TBCP.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 219.11 g/mol |

| Solubility in Water | Low (0.01 g/L) |

| Log P (octanol-water partition) | 4.5 |

| Antimicrobial Activity (MIC) | 50 µg/mL (E. coli) |

| Biodegradation Time (TIK-1) | 12 hours (1 mM TBCP) |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Tert-butyl-2,6-dichlorophenol, and what challenges arise during purification?

- Synthesis : The compound can be synthesized via halogenation of phenol derivatives using tert-butyl groups. A common approach involves Friedel-Crafts alkylation for introducing the tert-butyl group, followed by chlorination at the 2 and 6 positions.

- Characterization : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and melting point determination (e.g., sublimation observed at 167°C for related aminophenol derivatives) .

- Purification Challenges : Limited solubility in water necessitates recrystallization using ethanol or acetone. Sublimation under reduced pressure is effective but requires precise temperature control .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental or biological matrices?

- GC-MS : Validated for chlorophenol analysis with solid-phase microextraction (SPME) pre-concentration, achieving detection limits <0.1 ppm .

- HPLC-UV : Suitable for aqueous samples, with mobile phases adjusted for polar-nonpolar balance (e.g., acetonitrile/water at pH 3).

- Colorimetric Methods : The 2,6-dichlorophenol indophenol (DCPIP) method can be adapted for redox-active derivatives, though specificity requires validation .

Advanced Research Questions

Q. How does this compound induce nephrotoxicity, and what protective agents mitigate its effects?

- Mechanism : Structural analogs like 4-amino-2,6-dichlorophenol disrupt mitochondrial function in renal proximal tubules, increasing oxidative stress (e.g., lipid peroxidation). The tert-butyl group may enhance membrane permeability, exacerbating toxicity .

- Protective Agents : Ascorbic acid (100 mg/kg in vivo) and AT-125 (acivicin, 10 mg/kg) reduce toxicity by scavenging free radicals and inhibiting γ-glutamyl transpeptidase, respectively. Dose-response studies in Fischer 344 rats recommend pre-treatment protocols .

Q. What experimental parameters optimize electron beam irradiation for degrading this compound in wastewater?

- Dose Rate : Optimal degradation (>90%) occurs at 20–30 kGy, with dose rates >1 kGy/min minimizing recombination of free radicals.

- Byproducts : Chloride ions and low-molecular-weight organic acids (e.g., oxalic acid) dominate, requiring post-treatment aeration to remove residual oxidants .

Q. How should researchers interpret conflicting mutagenicity data for halogenated phenol derivatives?

- Case Study : While 4-sec-butyl-2,6-di-tert-butylphenol showed no mutagenicity in OECD 473-compliant chromosomal aberration tests, structural analogs with amino groups (e.g., 4-amino-2,6-dichlorophenol) exhibit genotoxicity.

- Resolution : Differences in metabolic activation (e.g., hepatic S9 fraction use) and substituent positioning (para vs. ortho) critically influence outcomes. Cross-validate using bacterial reverse mutation assays (Ames test) and mammalian cell systems .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data in rodent models?

- Approach : Use SPSS or R for ANOVA with post-hoc Duncan’s test to compare treatment groups. For non-linear responses (e.g., threshold effects), probit or logit models quantify EC50 values.

- Example : A study on ascorbic acid protection employed t-tests with Bonferroni correction (p<0.01) to assess renal biomarker variances (e.g., serum creatinine, BUN) .

Q. How can structural modifications enhance the utility of this compound in optical sensor design?

- Derivative Synthesis : Introduce formyl groups at the 2 and 6 positions to create 4-tert-butyl-2,6-diformylphenol, which chelates metal ions (e.g., Zn²⁺) with fluorescence turn-on responses.

- Validation : Fluorescence quantum yield (>0.4) and Stokes shift (>100 nm) should be measured in solvents of varying polarity to confirm environmental stability .

Methodological Notes

- Toxicology Studies : Prioritize in vitro renal cortical slice models (e.g., lactate dehydrogenase release assays) before progressing to in vivo rodent trials .

- Environmental Persistence : Monitor half-life in soil using OECD 307 guidelines, noting that hydroxyl radical-mediated degradation dominates in UV-rich environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。